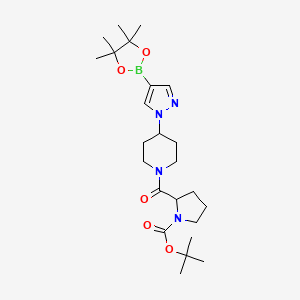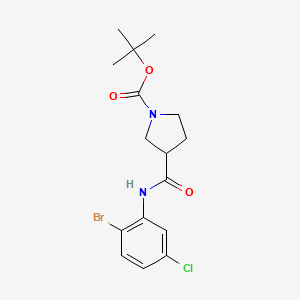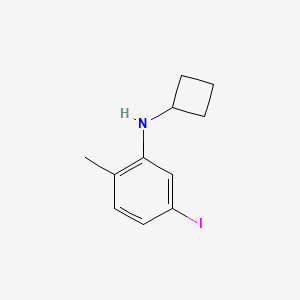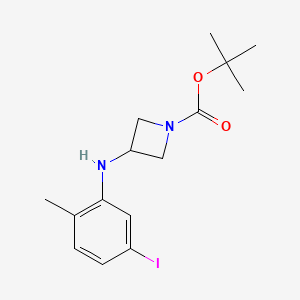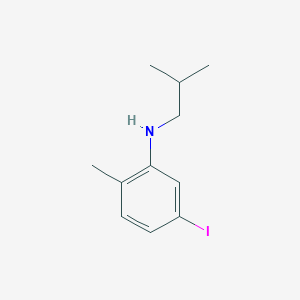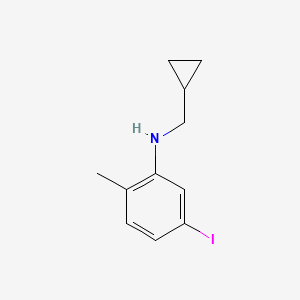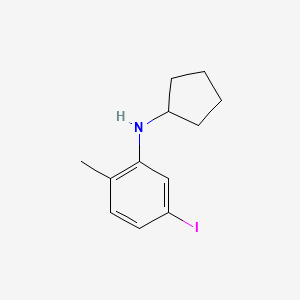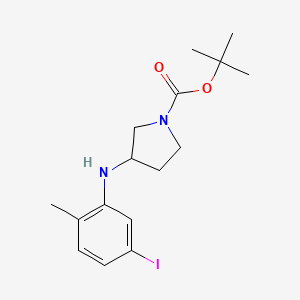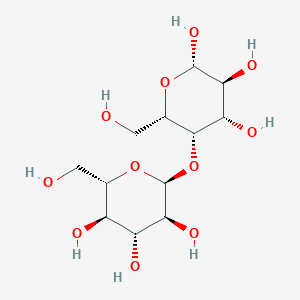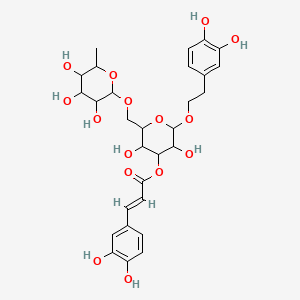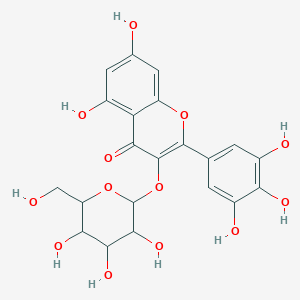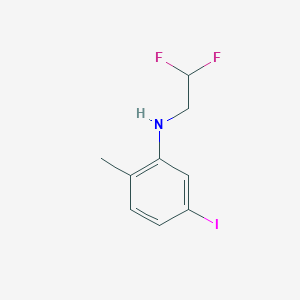
N-(2,2-Difluoroethyl)-5-iodo-2-methylaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2,2-Difluoroethyl)-5-iodo-2-methylaniline is a chemical compound that features a difluoroethyl group, an iodine atom, and a methylaniline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the electrophilic 2,2-difluoroethylation of amine nucleophiles using a hypervalent iodine reagent, such as (2,2-difluoroethyl)(aryl)iodonium triflate . This reaction is carried out under mild conditions and offers good yields.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The choice of reagents and reaction conditions would be optimized for cost-effectiveness and scalability. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(2,2-Difluoroethyl)-5-iodo-2-methylaniline can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles through substitution reactions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen or other functional groups.
Coupling Reactions: The difluoroethyl group can be involved in coupling reactions, forming new carbon-carbon or carbon-heteroatom bonds.
Common Reagents and Conditions
Electrophilic Reagents: For difluoroethylation, hypervalent iodine reagents are commonly used.
Oxidizing Agents: Various oxidizing agents can be employed for oxidation reactions, such as hydrogen peroxide or potassium permanganate.
Reducing Agents: Reducing agents like sodium borohydride or lithium aluminum hydride can be used for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions may yield a variety of substituted anilines, while coupling reactions can produce complex organic molecules with enhanced properties.
Scientific Research Applications
N-(2,2-Difluoroethyl)-5-iodo-2-methylaniline has several scientific research applications:
Medicinal Chemistry: The difluoroethyl group is known to enhance the lipophilicity and metabolic stability of drug molecules. This compound can be used as a building block for designing new pharmaceuticals with improved pharmacokinetic properties.
Materials Science: The unique structural features of this compound make it suitable for use in the development of advanced materials, such as polymers and coatings.
Biological Studies: The compound can be used in biological studies to investigate the effects of difluoroethyl groups on biological activity and molecular interactions.
Mechanism of Action
The mechanism of action of N-(2,2-Difluoroethyl)-5-iodo-2-methylaniline involves its interaction with specific molecular targets. The difluoroethyl group can act as a hydrogen bond donor, enhancing the binding affinity and specificity of the compound for its target . The iodine atom may also play a role in modulating the compound’s reactivity and interaction with biological molecules.
Comparison with Similar Compounds
Similar Compounds
N-(2,2-Difluoroethyl)aniline: Lacks the iodine and methyl groups, making it less versatile in certain applications.
5-Iodo-2-methylaniline: Does not contain the difluoroethyl group, which reduces its lipophilicity and metabolic stability.
N-(2,2-Difluoroethyl)-aniline derivatives: Various derivatives with different substituents can exhibit distinct properties and applications.
Uniqueness
N-(2,2-Difluoroethyl)-5-iodo-2-methylaniline is unique due to the combination of the difluoroethyl group, iodine atom, and methylaniline moiety. This combination imparts specific physicochemical properties, such as enhanced lipophilicity, metabolic stability, and reactivity, making it a valuable compound for diverse scientific research and industrial applications.
Properties
IUPAC Name |
N-(2,2-difluoroethyl)-5-iodo-2-methylaniline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10F2IN/c1-6-2-3-7(12)4-8(6)13-5-9(10)11/h2-4,9,13H,5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKCQZNISXNCZIN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)I)NCC(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10F2IN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.08 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
